

# Molecular weight and formula of Cafaminol (C<sub>11</sub>H<sub>17</sub>N<sub>5</sub>O<sub>3</sub>).

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## Compound of Interest

Compound Name: Cafaminol

Cat. No.: B1668202

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## An In-Depth Technical Guide to Cafaminol (C<sub>11</sub>H<sub>17</sub>N<sub>5</sub>O<sub>3</sub>)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Cafaminol**. While specific experimental protocols and detailed signaling pathways for **Cafaminol** are not extensively available in publicly accessible literature, this document extrapolates likely mechanisms and methodologies based on its structural relationship to the methylxanthine class of compounds and its function as a vasoconstrictor.

### Core Molecular and Physical Data

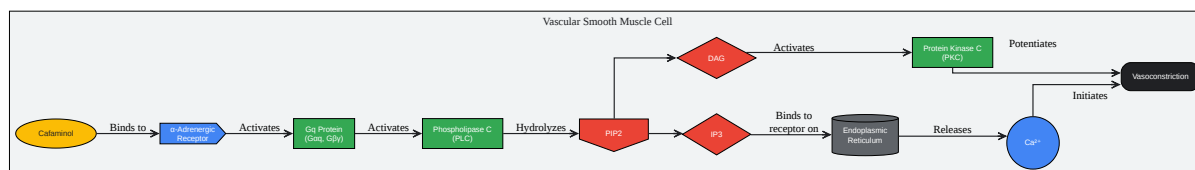
**Cafaminol**, with the chemical formula C<sub>11</sub>H<sub>17</sub>N<sub>5</sub>O<sub>3</sub>, is a methylxanthine derivative.<sup>[1]</sup> The following table summarizes its key quantitative data.

| Property            | Value   | Reference   |
|---------------------|---|---|
| Molecular Formula   | C11H17N5O3  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight    | 267.28 g/mol  |   |
| IUPAC Name          | 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |   |
| CAS Number          | 30924-31-3  |   |
| Synonyms            | Methylcoffanolamine, Rhinetten, Rhinoptil   |   |
| Melting Point       | 162-164 °C  |   |
| Solubility in Water | ~6%   |   |

## Presumed Mechanism of Action and Signaling Pathway

**Cafaminol** is classified as a vasoconstrictor and is utilized as a nasal decongestant. Its mechanism of action is presumed to be similar to other sympathomimetic amines that function as nasal decongestants. This involves the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow and swelling, thereby alleviating nasal congestion.

The following diagram illustrates the generally accepted signaling pathway for alpha-adrenergic receptor-mediated vasoconstriction, the likely pathway for **Cafaminol**.



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Caption: Presumed signaling pathway of **Cafaminol**-induced vasoconstriction.

## Experimental Protocols: Analytical Methodologies

While specific experimental protocols for the synthesis and analysis of **Cafaminol** are not readily available, methodologies used for the structurally similar compound, caffeine, can be adapted. The following sections outline potential analytical approaches.

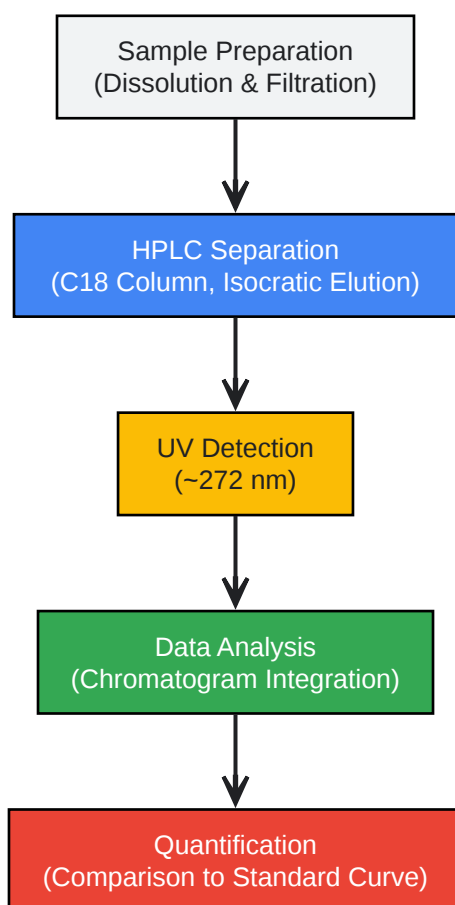
### High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of methylxanthines. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of **Cafaminol**.

Table 2: Example HPLC Protocol for Methylxanthine Analysis

| Parameter          | Specification   |
|--------------------|---|
| Column             | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)             |
| Mobile Phase       | Isocratic mixture of water and methanol (e.g., 60:40 v/v)                         |
| Flow Rate          | 1.0 mL/min  |
| Detection          | UV detector at approximately 272 nm   |
| Sample Preparation | Dissolution in the mobile phase, followed by filtration through a 0.45 µm filter. |

The following workflow illustrates the general steps for HPLC analysis.



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Caption: General workflow for the quantification of **Cafaminol** using HPLC.

## Mass Spectrometry (MS)

For more sensitive and specific detection, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed.

Table 3: Example HPLC-MS/MS Protocol for Methylxanthine Analysis

| Parameter             | Specification   |
|-----------------------|---|
| Ionization Mode       | Electrospray Ionization (ESI), positive mode  |
| Mass Analyzer         | Triple quadrupole (QqQ) or Ion Trap   |
| Monitored Transitions | Specific precursor-to-product ion transitions for Cafaminol would need to be determined. For caffeine (m/z 195.1), a common transition is to m/z 138.1. |
| Sample Preparation    | Protein precipitation of biological samples (e.g., plasma) with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant.   |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are invaluable for the structural elucidation and purity assessment of **Cafaminol**.

Table 4: General NMR Protocol

| Parameter         | Specification  |
|-------------------|--|
| Spectrometer      | 400 MHz or higher field strength NMR spectrometer  |
| Solvent           | Deuterated chloroform (CDCl <sub>3</sub> ) or Deuterated Dimethyl Sulfoxide (DMSO-d <sub>6</sub> ) |
| Internal Standard | Tetramethylsilane (TMS)  |
| Experiments       | <sup>1</sup> H NMR, <sup>13</sup> C NMR, COSY, HSQC, HMBC for full structural assignment.          |

This guide provides a foundational understanding of **Cafaminol** for research and development purposes. The provided methodologies, while extrapolated from similar compounds, offer a strong starting point for the development of specific and validated protocols for **Cafaminol**.

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## References

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